5-(1-Methoxypropan-2-ylsulfamoyl)-2-methylbenzamide
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Overview
Description
5-(1-Methoxypropan-2-ylsulfamoyl)-2-methylbenzamide is a chemical compound with the molecular formula C12H17NO5S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxypropan-2-ylsulfamoyl group attached to a methylbenzamide core, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxypropan-2-ylsulfamoyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 1-methoxypropan-2-amine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfamoyl group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxypropan-2-ylsulfamoyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
5-(1-Methoxypropan-2-ylsulfamoyl)-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1-Methoxypropan-2-ylsulfamoyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of sulfonamide-based drugs, where the compound can inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(2S)-1-methoxypropan-2-yl]sulfamoyl}-2-{[(1R)-1-phenylethyl]amino}benzoic acid
- 5-fluoro-2-methoxy-N-[4-(1-methoxypropan-2-ylsulfamoyl)phenyl]benzamide
- 5-{[(2S)-1-methoxypropan-2-yl]sulfamoyl}-2-(propan-2-ylamino)benzoic acid
Uniqueness
5-(1-Methoxypropan-2-ylsulfamoyl)-2-methylbenzamide stands out due to its specific structural features, such as the presence of a methoxypropan-2-ylsulfamoyl group, which imparts unique chemical and biological properties. This compound’s ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development .
Properties
IUPAC Name |
5-(1-methoxypropan-2-ylsulfamoyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-8-4-5-10(6-11(8)12(13)15)19(16,17)14-9(2)7-18-3/h4-6,9,14H,7H2,1-3H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDHONAJRRGQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)COC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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